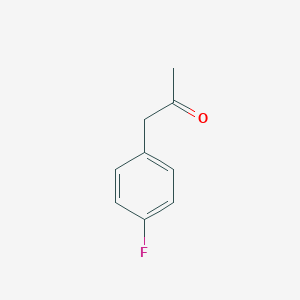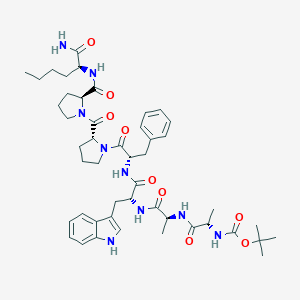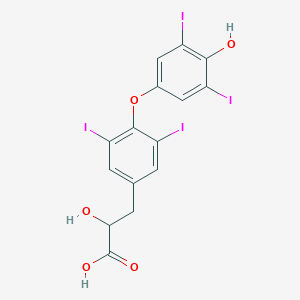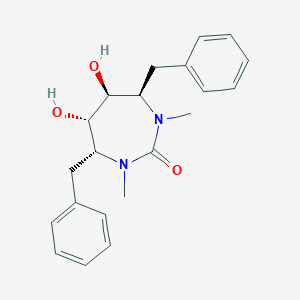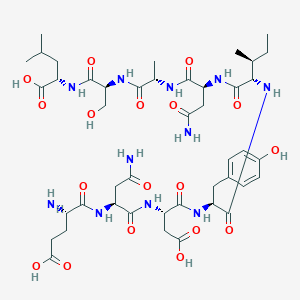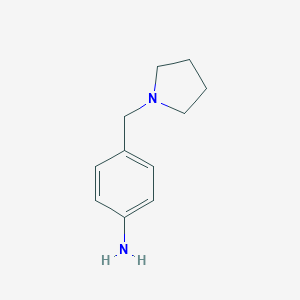
4-(吡咯烷-1-基甲基)苯胺
概述
描述
4-(Pyrrolidin-1-ylmethyl)aniline is an organic compound that features a pyrrolidine ring attached to a benzene ring via a methylene bridge. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an aromatic amine and a pyrrolidine moiety makes it a versatile intermediate for the synthesis of various bioactive molecules.
科学研究应用
4-(Pyrrolidin-1-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline typically involves the reaction of 4-chloromethyl aniline with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the pyrrolidine group.
Reaction Scheme: [ \text{C}_6\text{H}_4(\text{CH}_2\text{Cl})\text{NH}_2 + \text{C}_4\text{H}_9\text{NH} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{N}(\text{C}_4\text{H}_9))\text{NH}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems to control temperature, pressure, and reactant flow rates.
化学反应分析
Types of Reactions
4-(Pyrrolidin-1-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The aromatic amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) for Friedel-Crafts reactions or concentrated sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of 4-(pyrrolidin-1-ylmethyl)nitrobenzene.
Reduction: Formation of 4-(pyrrolidin-1-ylmethyl)cyclohexylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
作用机制
The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity by providing steric and electronic effects that favor interaction with the target.
相似化合物的比较
Similar Compounds
- 4-(Pyrrolidin-1-yl)benzonitrile
- 4-(Pyrrolidin-1-ylcarbonyl)aniline
- 4-(Pyrrolidin-1-yl)aniline
Uniqueness
4-(Pyrrolidin-1-ylmethyl)aniline is unique due to the presence of the methylene bridge connecting the pyrrolidine ring to the benzene ring. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds that lack this bridge.
属性
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEAIUCOZWDYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142335-64-6 | |
| Record name | 4-(pyrrolidin-1-ylmethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
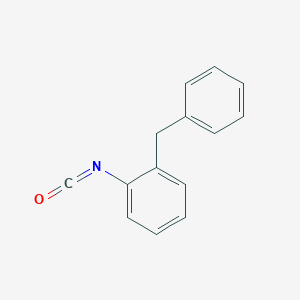
![Calix[4]-bis-1,2-benzo-crown-6](/img/structure/B124721.png)
![3-[Fluoro(dimethyl)silyl]propan-1-amine](/img/structure/B124722.png)
![2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B124724.png)
![(S)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B124725.png)
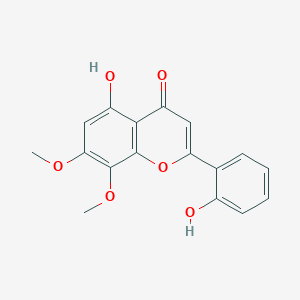
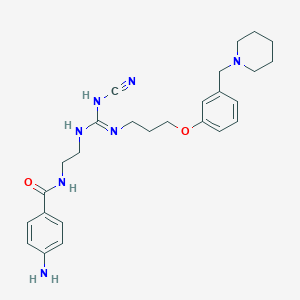
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-(1-methylethyl)-(9CI)](/img/structure/B124736.png)
